Biphenylindanone A
Overview
Description
Biphenyl-indanone A, commonly referred to as BINA, is an organic compound characterized by its unique structure, comprising two aromatic rings connected by a single carbon atom. It is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGlu2).
Scientific Research Applications
BINA has a wide range of scientific research applications:
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Chemistry: : BINA is used as a model compound to study allosteric modulation and receptor-ligand interactions. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies and reaction mechanisms.
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Biology: : In biological research, BINA is used to investigate the role of mGlu2 receptors in various physiological processes. It helps in understanding the signaling pathways and molecular mechanisms underlying receptor activation and modulation.
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Medicine: : BINA has shown promise in the treatment of psychiatric disorders such as schizophrenia and anxiety. Its ability to modulate mGlu2 receptors makes it a potential therapeutic agent for these conditions. Preclinical studies have demonstrated its efficacy in animal models, paving the way for further clinical research.
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Industry: : BINA is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
Target of Action
Biphenylindanone A, also known as BINA, is a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a G i/o-coupled receptor expressed on presynaptic nerve terminals . It plays a crucial role in modulating the release of neurotransmitters like glutamate and GABA .
Mode of Action
BINA interacts with mGluR2 to enhance its activity . It stimulates the human and rat receptors with EC50 values of 33.2 and 96 nM, respectively .
Biochemical Pathways
The primary biochemical pathway affected by BINA is the glutamatergic neurotransmission, specifically through the modulation of mGluR2 . By enhancing the activity of mGluR2, BINA can modulate the release of neurotransmitters, thereby influencing various downstream effects in the nervous system .
Pharmacokinetics
It is known that bina can be used on cells, tissues, or animals, indicating its bioavailability .
Result of Action
The molecular and cellular effects of BINA’s action are primarily related to its modulation of mGluR2 . By enhancing the activity of this receptor, BINA can influence the release of neurotransmitters and thus affect various neurological processes . This makes BINA potentially useful for elucidating the role of mGluR2 in diverse processes such as psychosis, schizophrenia, and drug addiction .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Biphenylindanone A interacts with the group II metabotropic glutamate receptor subtype mGluR2 . This interaction is believed to be responsible for its observed anxiolytic and antipsychotic effects in animal studies . The nature of these interactions is allosteric, meaning this compound binds to a site on the mGluR2 receptor that is distinct from the active site, modulating the receptor’s activity .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function by modulating the activity of the mGluR2 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a positive allosteric modulator of the mGluR2 receptor . By binding to a site distinct from the active site on the receptor, this compound can enhance the receptor’s response to its natural ligand, glutamate . This can lead to changes in gene expression and cellular signaling .
Dosage Effects in Animal Models
In animal models, this compound has been observed to have anxiolytic and antipsychotic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BINA involves several key steps:
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Formation of the Indanone Core: : The initial step involves the synthesis of the indanone core. This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Coupling with Biphenyl: : The indanone core is then coupled with a biphenyl moiety. This step typically involves a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated indanone in the presence of a palladium catalyst and a base.
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Final Modifications: : The final step may involve various modifications to introduce functional groups that enhance the compound’s activity and selectivity. This can include methylation, hydroxylation, or other functional group transformations.
Industrial Production Methods
Industrial production of BINA follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
BINA undergoes several types of chemical reactions, including:
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Oxidation: : BINA can be oxidized to introduce hydroxyl groups or other oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be used to modify the aromatic rings or the indanone core. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : BINA can undergo substitution reactions, where one functional group is replaced by another. This is often achieved using nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated or partially hydrogenated compounds.
Comparison with Similar Compounds
BINA is unique in its selective modulation of mGlu2 receptors. Similar compounds include:
LY354740: Another mGlu2 receptor agonist, but it acts as an orthosteric agonist rather than an allosteric modulator.
JNJ-40411813: A positive allosteric modulator of mGlu2 receptors, similar to BINA, but with different pharmacokinetic properties.
ADX71149: Another mGlu2 receptor modulator with potential therapeutic applications in psychiatric disorders.
Compared to these compounds, BINA offers a unique combination of selectivity, potency, and pharmacokinetic profile, making it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBEESNZAPKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432098 | |
Record name | Biphenylindanone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866823-73-6 | |
Record name | Biphenyl indanone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866823-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biphenylindanone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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